2'-benzyl-N-(2-fluorophenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Spirocyclization: The spiro connection between the cyclopentane and isoquinoline rings can be achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro center.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials, such as polymers and organic light-emitting diodes (OLEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2’-benzyl-N-(2-chlorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
- 2’-benzyl-N-(2-bromophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
- 2’-benzyl-N-(2-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
Uniqueness
The uniqueness of 2’-benzyl-N-(2-fluorophenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C27H25FN2O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-benzyl-N-(2-fluorophenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H25FN2O2/c28-22-14-6-7-15-23(22)29-25(31)24-20-12-4-5-13-21(20)26(32)30(27(24)16-8-9-17-27)18-19-10-2-1-3-11-19/h1-7,10-15,24H,8-9,16-18H2,(H,29,31) |
InChI Key |
OZTOVRQSWUKJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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